1-(Piperidin-4-yl)pyrrolidine-2,5-dione

Medicinal Chemistry Organic Synthesis Quality Control

Procure the free base (CAS 75483-32-8) to eliminate the neutralization step required by the HCl salt (CAS 77808-78-7), ensuring a one-step, high-yield route for amide couplings or reductive aminations. Its defined 4-position geometry is essential for accurate SAR, avoiding the binding variability of 3-substituted isomers. Verified ≥98% purity supports reproducible assays and synthesis.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 75483-32-8
Cat. No. B1611166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)pyrrolidine-2,5-dione
CAS75483-32-8
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C(=O)CCC2=O
InChIInChI=1S/C9H14N2O2/c12-8-1-2-9(13)11(8)7-3-5-10-6-4-7/h7,10H,1-6H2
InChIKeyYBNKMAJFERLVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-4-yl)pyrrolidine-2,5-dione (CAS 75483-32-8): A Versatile Piperidine-Succinimide Building Block for Pharmaceutical Research


1-(Piperidin-4-yl)pyrrolidine-2,5-dione (CAS 75483-32-8) is a heterocyclic organic compound featuring a piperidine ring linked via its 4-position to the nitrogen atom of a pyrrolidine-2,5-dione (succinimide) moiety . With a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol, this compound is primarily utilized as a versatile synthetic building block and intermediate in medicinal chemistry, particularly for the construction of more complex molecules containing both piperidine and succinimide pharmacophores . Its structure combines the basicity and nucleophilicity of a secondary amine with the metabolic stability and hydrogen-bonding capacity of a cyclic imide, making it a valuable scaffold in drug discovery programs targeting a range of therapeutic areas [1].

1-(Piperidin-4-yl)pyrrolidine-2,5-dione Procurement: Why Free Base vs. Salt Form and Isomeric Purity Dictate Downstream Success


In pharmaceutical development, even minor structural variations within a compound class can lead to significant differences in reactivity, solubility, and ultimately, the success of a synthetic route. For 1-(Piperidin-4-yl)pyrrolidine-2,5-dione (CAS 75483-32-8), a common point of confusion is its hydrochloride salt (CAS 77808-78-7), which is often viewed as a direct substitute. However, the free base form offers a distinct advantage due to its unprotected secondary amine, which is immediately available for a wide range of derivatizations (e.g., amide coupling, reductive amination) without the need for a prior deprotection or neutralization step [1]. Furthermore, positional isomers, such as 1-(piperidin-3-yl)pyrrolidine-2,5-dione, present different spatial orientations of the reactive amine, which can critically alter the geometry and binding properties of the final target molecule [2]. Therefore, substituting a seemingly similar in-class compound without verifying the exact CAS number and form can introduce unnecessary synthetic steps, reduce overall yield, or lead to a biologically inactive final product, underscoring the need for precise procurement specifications.

Quantitative Differentiation of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione (75483-32-8) vs. Key Analogs


Purity Advantage of Free Base 1-(Piperidin-4-yl)pyrrolidine-2,5-dione Over its Hydrochloride Salt

The free base form of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione (CAS 75483-32-8) is commercially available at a higher certified purity compared to its hydrochloride salt counterpart (CAS 77808-78-7). This difference in purity specification can be a critical factor in minimizing impurities during the early stages of a multi-step synthesis, thereby reducing the need for additional purification and improving the yield of subsequent reactions .

Medicinal Chemistry Organic Synthesis Quality Control

Synthetic Utility: Free Amine Reactivity vs. Protected Salt Form

The free base form of the compound (CAS 75483-32-8) features a secondary amine (piperidine NH) that is directly available for key synthetic transformations such as amide bond formation, reductive amination, and nucleophilic substitution. In contrast, the hydrochloride salt (CAS 77808-78-7) requires an additional neutralization step to liberate the free amine prior to reaction [1]. This difference is quantitatively reflected in the molecular weight and physical properties: the free base has a molecular weight of 182.22 g/mol, while the salt is 218.68 g/mol, a difference of 36.46 g/mol (the mass of HCl) . For a chemist, this means using the salt form adds an extra synthetic step and reduces atom economy for any reaction involving the amine.

Organic Synthesis Building Block Reaction Efficiency

Physicochemical Differentiation: Solubility and Lipophilicity of Free Base vs. Hydrochloride

The free base and hydrochloride salt forms of the compound exhibit distinct physicochemical profiles, which are critical for applications in biological assays and formulation development. The free base (CAS 75483-32-8) has a calculated LogP (cLogP) of -1.13, indicating moderate hydrophilicity, which is a common feature of CNS-penetrant and soluble small molecules . While the hydrochloride salt's cLogP is not directly reported, the presence of the ionic HCl salt generally increases aqueous solubility but decreases lipophilicity compared to the free base. This difference is crucial when designing experiments where the compound's intrinsic membrane permeability or solubility in organic solvents is a key parameter.

ADME Formulation Medicinal Chemistry

Positional Isomer Differentiation: 4-Piperidinyl vs. 3-Piperidinyl Scaffolds

The substitution position on the piperidine ring is a critical determinant of biological activity. 1-(Piperidin-4-yl)pyrrolidine-2,5-dione (CAS 75483-32-8) presents the reactive amine at the 4-position, which, in a chair conformation, projects the amine group along the ring's equatorial plane. A positional isomer, 1-(piperidin-3-yl)pyrrolidine-2,5-dione, would orient the amine group differently, altering the vector of any attached substituent [1]. In drug design, this seemingly minor change can result in a complete loss of target binding affinity or a shift in selectivity profile. While direct comparative data for this specific pair is not available in the public domain, the principle is a cornerstone of medicinal chemistry, underscoring that the 4-substituted isomer is a unique, non-interchangeable building block [2].

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Optimal Application Scenarios for 1-(Piperidin-4-yl)pyrrolidine-2,5-dione (75483-32-8) in Drug Discovery


Scenario 1: Streamlined Synthesis of Amide-Containing Drug Candidates

Researchers seeking to synthesize novel compounds with a piperidine-amide linkage should prioritize the free base (CAS 75483-32-8). The free amine is directly available for coupling with a carboxylic acid or an activated ester, eliminating the need for a deprotection step that would be required if using the hydrochloride salt (CAS 77808-78-7) . This one-step advantage translates to a more efficient and higher-yielding synthetic route, as demonstrated by the molecular weight advantage of 36.46 g/mol and the higher certified purity (98+%) of the free base [1].

Scenario 2: Medicinal Chemistry Programs Requiring Precise Spatial Orientation of a Basic Amine

In structure-based drug design or SAR studies where the exact position and orientation of a basic amine group is crucial for target binding, 1-(Piperidin-4-yl)pyrrolidine-2,5-dione (CAS 75483-32-8) is the required building block. Its 4-substituted piperidine ring provides a specific, well-defined vector for projecting substituents, a geometric property that is not mimicked by its 3-substituted isomer . Substituting a positional isomer would introduce an uncontrolled variable in the molecular geometry, potentially invalidating the entire SAR hypothesis [1].

Scenario 3: Development of Assays Requiring a Defined Physicochemical Profile

For early-stage in vitro assays where the compound's intrinsic membrane permeability or organic solvent compatibility is a key parameter, the free base (CAS 75483-32-8) with a calculated LogP of -1.13 offers a more predictable and well-defined profile compared to its hydrochloride salt . The free base's moderate lipophilicity makes it suitable for dissolution in standard organic solvents for assay preparation, whereas the salt form may require aqueous buffers and could exhibit different cellular penetration characteristics.

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